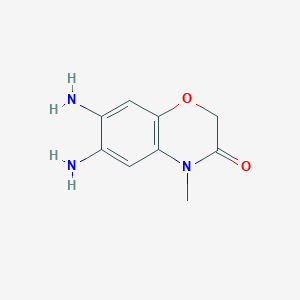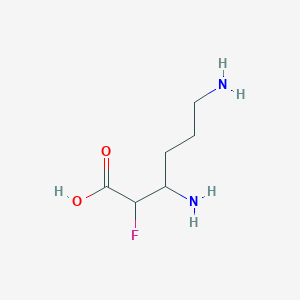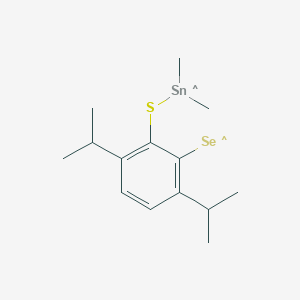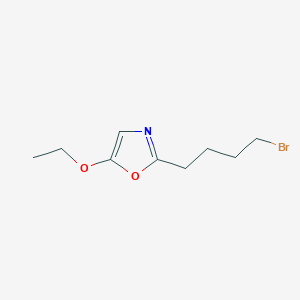![molecular formula C30H24N2O2 B14272299 3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol CAS No. 140165-63-5](/img/structure/B14272299.png)
3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of phenylazanediyl groups linked to a central phenylenebis structure, with diphenol groups attached at the 3,3’ positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol typically involves the Ullmann coupling reaction. This method uses N,N’-diphenylbenzene-1,4-diamine and bromo-7-ethoxy-4-methylcoumarin as starting materials . The reaction is carried out in the presence of copper(I) chloride (CuCl) and 1,10-phenanthroline as catalysts, with potassium carbonate as a base. The mixture is refluxed in dichlorobenzene at 170°C for 18 hours under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann coupling reaction remains a viable approach for large-scale synthesis. The reaction conditions can be optimized for industrial applications by adjusting the temperature, reaction time, and catalyst concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The azanediyl groups can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Wirkmechanismus
The mechanism of action of 3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the azanediyl groups can interact with various enzymes and receptors. These interactions can modulate biological activities and chemical reactivity, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[1,4-Phenylenebis(phenylazanediyl)]diphenol: Similar structure but with different substitution patterns.
3,3’-[1,4-Phenylenebis(phenylazanediyl)]dipent-3-en-2-one: Contains keto-enamine groups instead of phenolic groups.
Uniqueness
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol is unique due to its specific arrangement of phenylazanediyl and diphenol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
140165-63-5 |
|---|---|
Molekularformel |
C30H24N2O2 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
3-(N-[4-(N-(3-hydroxyphenyl)anilino)phenyl]anilino)phenol |
InChI |
InChI=1S/C30H24N2O2/c33-29-15-7-13-27(21-29)31(23-9-3-1-4-10-23)25-17-19-26(20-18-25)32(24-11-5-2-6-12-24)28-14-8-16-30(34)22-28/h1-22,33-34H |
InChI-Schlüssel |
MIPFKARMLCQBHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC(=CC=C4)O)C5=CC(=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



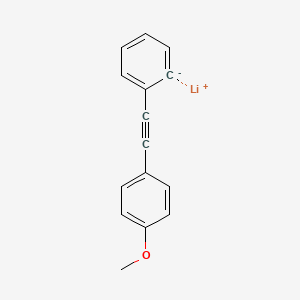
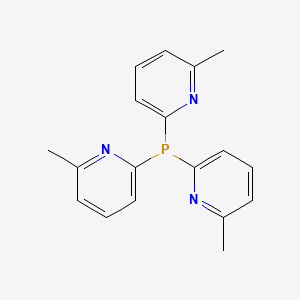
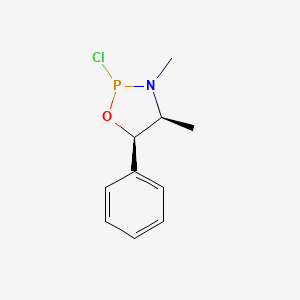
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
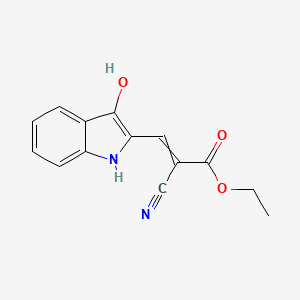

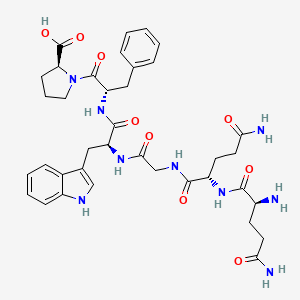
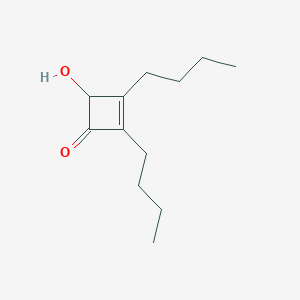
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
